molecular formula C29H37N3O3 B1676617 14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-benzo[2,3][1,5]oxazocino[5,4-a]indole-11-carboxylic acid CAS No. 886041-60-7

14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-benzo[2,3][1,5]oxazocino[5,4-a]indole-11-carboxylic acid

Cat. No. B1676617
M. Wt: 475.6 g/mol
InChI Key: YQUCBFIQSJVCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MK-3281 is a potent and orally bioavailable finger-loop inhibitor of the hepatitis C virus NS5B polymerase. It is also an inhibitor with good potency in the HCV subgenomic replication assay and attractive molecular properties suitable for a clinical candidate. The compound caused a consistent decrease in viremia in vivo using the chimeric mouse model of HCV infection.

properties

CAS RN

886041-60-7

Product Name

14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-benzo[2,3][1,5]oxazocino[5,4-a]indole-11-carboxylic acid

Molecular Formula

C29H37N3O3

Molecular Weight

475.6 g/mol

IUPAC Name

19-cyclohexyl-10-[2-(dimethylamino)ethyl-methylamino]-8-oxa-12-azatetracyclo[10.7.0.02,7.013,18]nonadeca-1(19),2,4,6,13(18),14,16-heptaene-15-carboxylic acid

InChI

InChI=1S/C29H37N3O3/c1-30(2)15-16-31(3)22-18-32-25-17-21(29(33)34)13-14-23(25)27(20-9-5-4-6-10-20)28(32)24-11-7-8-12-26(24)35-19-22/h7-8,11-14,17,20,22H,4-6,9-10,15-16,18-19H2,1-3H3,(H,33,34)

InChI Key

YQUCBFIQSJVCOR-UHFFFAOYSA-N

SMILES

CN(C)CCN(C)C1CN2C3=C(C=CC(=C3)C(=O)O)C(=C2C4=CC=CC=C4OC1)C5CCCCC5

Canonical SMILES

CN(C)CCN(C)C1CN2C3=C(C=CC(=C3)C(=O)O)C(=C2C4=CC=CC=C4OC1)C5CCCCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-indolo(1,2-e)(1,5)benzoxazocine-11-carboxylic acid
MK 3281
MK-3281
MK3281

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-benzo[2,3][1,5]oxazocino[5,4-a]indole-11-carboxylic acid
Reactant of Route 2
14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-benzo[2,3][1,5]oxazocino[5,4-a]indole-11-carboxylic acid
Reactant of Route 3
14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-benzo[2,3][1,5]oxazocino[5,4-a]indole-11-carboxylic acid
Reactant of Route 4
Reactant of Route 4
14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-benzo[2,3][1,5]oxazocino[5,4-a]indole-11-carboxylic acid
Reactant of Route 5
14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-benzo[2,3][1,5]oxazocino[5,4-a]indole-11-carboxylic acid
Reactant of Route 6
14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-benzo[2,3][1,5]oxazocino[5,4-a]indole-11-carboxylic acid

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